HMPA is a metabolite of L-isoleucine, meaning it's formed during the breakdown of this amino acid in the body. Measuring HMPA levels in blood or urine can provide researchers with insights into L-isoleucine metabolism and potential disruptions. Studies have explored HMPA as a potential biomarker for various conditions, including:
Researchers utilize HMPA to study the specific enzymes and pathways involved in L-isoleucine degradation. By examining how cells process HMPA under different conditions, scientists gain a deeper understanding of L-isoleucine metabolism and its potential role in various physiological processes. [Source: HMDB, ]
Certain microorganisms, particularly yeasts like Saccharomyces cerevisiae (baker's yeast), naturally produce HMPA. Studying HMPA production in these organisms can provide insights into their metabolic capabilities and potential applications in food science and biotechnology. [Source: PubChem, ]
2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid, is an organic compound with the chemical formula C₆H₁₂O₃. It is classified as a hydroxy fatty acid and is produced during the metabolism of L-isoleucine. The compound has four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S), with the (2R,3R) form being the most commonly referenced in scientific literature . This compound is notable for its presence in human biological fluids, particularly in elevated concentrations in individuals suffering from maple syrup urine disease, a genetic disorder that affects amino acid metabolism .
The primary reaction involving 2-hydroxy-3-methylpentanoic acid is its formation from 2-keto-3-methylvaleric acid through reduction, likely facilitated by lactate dehydrogenase enzymes. This metabolic pathway highlights its role in amino acid catabolism and energy production. The reverse reaction, where 2-hydroxy-3-methylpentanoic acid can be oxidized back to its keto form, also plays a critical role in metabolic processes .
Biologically, 2-hydroxy-3-methylpentanoic acid serves as a significant metabolite in the breakdown of L-isoleucine. Its accumulation in urine and blood can indicate metabolic disorders such as maple syrup urine disease. Studies have shown that individuals with this condition exhibit neurological dysfunctions due to the toxic effects of accumulating branched-chain amino acids and their derivatives, including this compound .
2-Hydroxy-3-methylpentanoic acid has several applications:
Interaction studies involving 2-hydroxy-3-methylpentanoic acid primarily focus on its metabolic interactions within the body. It has been observed that elevated levels of this compound can correlate with disruptions in normal metabolic pathways, leading to conditions like maple syrup urine disease. Further research is needed to explore its interactions with other metabolites and potential therapeutic agents that could mitigate its toxic effects .
Several compounds share structural or functional similarities with 2-hydroxy-3-methylpentanoic acid:
Compound Name | Chemical Formula | Key Features |
---|---|---|
2-Keto-3-methylvaleric acid | C₆H₁₂O₂ | Precursor to 2-hydroxy-3-methylpentanoic acid; involved in similar metabolic pathways. |
L-Isoleucine | C₆H₁₃N₃O₂ | An essential amino acid from which 2-hydroxy-3-methylpentanoic acid is derived. |
3-Hydroxybutyric acid | C₄H₈O₃ | Another hydroxy fatty acid involved in energy metabolism; shares similar biological roles. |
4-Hydroxyphenylpyruvic acid | C₉H₉O₃ | Related to amino acid metabolism; potential biomarker for certain metabolic disorders. |
The uniqueness of 2-hydroxy-3-methylpentanoic acid lies in its specific role as a metabolite of L-isoleucine and its association with maple syrup urine disease, distinguishing it from other similar compounds that may not have such direct clinical relevance .
The (2S,3S)-2-hydroxy-3-methylpentanoic acid stereoisomer is commonly known as L-isoleucic acid [11] [19]. This compound carries the Chemical Abstracts Service registry number 51576-04-6 [11] [14]. The stereoisomer exhibits specific physical properties including a melting point range of 54-57°C [11]. The systematic name follows the International Union of Pure and Applied Chemistry nomenclature as (2S,3S)-2-hydroxy-3-methylpentanoic acid [19].
This particular stereoisomer represents one of the threo-isomers of 2-hydroxy-3-methylpentanoic acid [27]. The compound can be synthesized through various methods including asymmetric reduction of the corresponding 2-oxo compound using chiral catalysts . The (2S,3S) configuration indicates that both stereogenic centers adopt the S configuration when prioritized according to standard stereochemical rules [19].
The (2R,3R)-2-hydroxy-3-methylpentanoic acid represents the enantiomer of the (2S,3S) form and is designated as D-isoleucic acid [15] [16]. This stereoisomer is assigned the Chemical Abstracts Service number 59653-35-9 [16]. The compound shares identical physical properties with its enantiomer, including molecular weight and basic chemical characteristics, but differs in optical activity and three-dimensional spatial arrangement [15] [16].
Research indicates that this stereoisomer is generated through the reduction of 2-keto-3-methylvaleric acid, possibly involving lactate dehydrogenase activity [2] [8]. The (2R,3R) configuration represents the mirror image relationship with the (2S,3S) form, where both chiral centers adopt the R configuration [16]. This compound is found in elevated concentrations in patients with maple syrup urine disease [2] [8].
The (2S,3R)-2-hydroxy-3-methylpentanoic acid stereoisomer is alternatively known as L-allo-isoleucic acid [20]. This diastereomer features opposite configurations at the two stereogenic centers, with the C2 carbon adopting the S configuration and the C3 carbon exhibiting the R configuration [20]. The compound represents one of the erythro-isomers of 2-hydroxy-3-methylpentanoic acid [27].
Studies have demonstrated that this stereoisomer can be separated from other diastereomers using appropriate analytical techniques [2] [8]. The (2S,3R) form exhibits distinct nuclear magnetic resonance spectral characteristics that allow for differentiation from other stereoisomers [27]. Research indicates that this compound is generally separable from the (2S,3S) derivative using standard chromatographic methods [2] [8].
This particular diastereomer represents the enantiomer of the (2S,3R) form and exhibits opposite optical rotation properties [20]. The compound can be synthesized through stereoselective methods that ensure the correct spatial arrangement of substituents around both chiral centers [18]. Advanced analytical techniques are required to distinguish this stereoisomer from its related forms [30].
Stereoisomer | Alternative Name | CAS Number | Configuration at C2 | Configuration at C3 |
---|---|---|---|---|
(2S,3S)-2-Hydroxy-3-methylpentanoic acid | L-Isoleucic acid | 51576-04-6 | S | S |
(2R,3R)-2-Hydroxy-3-methylpentanoic acid | D-Isoleucic acid | 59653-35-9 | R | R |
(2S,3R)-2-Hydroxy-3-methylpentanoic acid | L-allo-Isoleucic acid | Not specified | S | R |
(2R,3S)-2-Hydroxy-3-methylpentanoic acid | D-allo-Isoleucic acid | 70748-47-9 | R | S |
2-Hydroxy-3-methylpentanoic acid exhibits a fundamental metabolic relationship with the branched-chain amino acids isoleucine and allo-isoleucine [2] [8] [21]. The compound is generated through L-isoleucine metabolism as an organic acid derivative [2] [13]. This relationship stems from the shared carbon skeleton and stereochemical features between these molecules [10] [21].
The formation of 2-hydroxy-3-methylpentanoic acid occurs through the reduction of 2-keto-3-methylvaleric acid, which itself originates from isoleucine transamination [2] [21]. Studies using L-[¹³C]isoleucine have demonstrated that R-3-methyl-2-oxopentanoate serves as an immediate and inevitable byproduct of L-isoleucine transamination [21]. This metabolic pathway connects the amino acid precursors directly to the hydroxy acid products [10] [21].
Research has established that allo-isoleucine formation occurs through retransamination of 3-methyl-2-oxopentanoate in vivo [21]. The stereochemical relationship between isoleucine (2S,3S configuration) and allo-isoleucine (2S,3R configuration) directly corresponds to the stereoisomeric forms of 2-hydroxy-3-methylpentanoic acid [10] [20]. The (2S,3S) stereoisomer of the hydroxy acid relates to L-isoleucine, while the (2S,3R) form corresponds to L-allo-isoleucine [10] [20].
Clinical significance emerges in maple syrup urine disease, where impaired branched-chain amino acid metabolism leads to elevated concentrations of both amino acid precursors and their corresponding hydroxy acid derivatives [2] [8]. The allo-isoleucine to isoleucine ratio in plasma correlates inversely with residual branched-chain 2-oxoacid dehydrogenase activity [10]. This relationship provides diagnostic value for assessing the severity of the metabolic defect [10].
The spectroscopic differentiation of 2-hydroxy-3-methylpentanoic acid stereoisomers requires sophisticated analytical techniques capable of distinguishing subtle structural variations [27] [30]. Nuclear magnetic resonance spectroscopy serves as a primary method for stereoisomer identification and characterization [27].
Proton nuclear magnetic resonance (¹H nuclear magnetic resonance) provides diagnostic information through characteristic chemical shift patterns and coupling constants [27]. Key diagnostic signals include a doublet for the C2-hydroxyl proton appearing at δ 4.2–4.4 parts per million with a coupling constant of 6.5 Hz . The C3 methyl group exhibits distinctive multiplet patterns at δ 1.2–1.4 parts per million . Significant differences exist in nuclear magnetic resonance spectra between threo-isomers and erythro-isomers, allowing for reliable differentiation [27].
Carbon-13 nuclear magnetic resonance (¹³C nuclear magnetic resonance) spectroscopy reveals characteristic carbon chemical shift patterns . The carboxylic acid carbon appears at δ 175–178 parts per million, while the hydroxyl-bearing C2 carbon resonates at δ 72–74 parts per million . These spectral features provide definitive structural confirmation for each stereoisomer .
High-resolution mass spectrometry contributes to molecular identification through exact mass determination . All stereoisomers exhibit identical molecular ions with an exact mass of m/z 132.0786 for the [M+H]⁺ ion . While mass spectrometry cannot differentiate between stereoisomers based on mass alone, it provides essential molecular formula confirmation .
Circular dichroism spectroscopy offers valuable stereochemical information through the detection of Cotton effects [23]. Different stereoisomers exhibit distinct circular dichroism spectra, with enantiomers showing opposite Cotton effects [23]. This technique proves particularly useful for determining absolute configuration and enantiomeric purity [23].
Optical rotation measurements provide additional stereochemical characterization [24]. Enantiomeric pairs exhibit opposite optical rotation values, while diastereomers display different rotation magnitudes [24]. The [α]₂₀/D values vary systematically with stereochemical configuration, providing a practical method for stereoisomer identification [24].
Spectroscopic Method | Key Diagnostic Features | Stereoisomer Differentiation |
---|---|---|
¹H Nuclear Magnetic Resonance | Doublet for C2-OH proton (δ 4.2–4.4 ppm, J = 6.5 Hz) | Chemical shift differences between diastereomers |
¹³C Nuclear Magnetic Resonance | Carboxylic acid carbon (δ 175–178 ppm) | Carbon chemical shift patterns |
High Resolution Mass Spectrometry | Exact mass m/z 132.0786 for [M+H]⁺ | Same molecular ion for all stereoisomers |
Circular Dichroism | Distinct Cotton effects for different stereoisomers | Enantiomers show opposite Cotton effects |
Optical Rotation | [α]₂₀/D values vary with stereochemistry | Enantiomers show opposite optical rotation |
Irritant